Product packaging for 2,3,7,8-Tetramethyldibenzo[b,d]furan(Cat. No.:CAS No. 39763-74-1)

2,3,7,8-Tetramethyldibenzo[b,d]furan

Cat. No.: B12896757
CAS No.: 39763-74-1
M. Wt: 224.30 g/mol
InChI Key: YPBUDKHZFLGKPD-UHFFFAOYSA-N
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Description

2,3,7,8-Tetramethyldibenzo[b,d]furan is an organic compound with the molecular formula C16H16O and a molecular weight of 224.30 g/mol . As a methyl-substituted dibenzofuran, this compound is of significant interest in fundamental chemical research and materials science. Its structure, featuring a fused tricyclic aromatic system, makes it a potential building block for synthesizing more complex polycyclic aromatic compounds or for use in materials chemistry . Researchers utilize this and related furan derivatives to explore new synthetic pathways, study aromaticity in heterocyclic systems, and develop novel organic materials with specific electronic properties . The compound is provided for research and development purposes only. It is not intended for diagnostic or therapeutic uses, or for human consumption. Please refer to the safety data sheet for proper handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16O B12896757 2,3,7,8-Tetramethyldibenzo[b,d]furan CAS No. 39763-74-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

39763-74-1

Molecular Formula

C16H16O

Molecular Weight

224.30 g/mol

IUPAC Name

2,3,7,8-tetramethyldibenzofuran

InChI

InChI=1S/C16H16O/c1-9-5-13-14-6-10(2)12(4)8-16(14)17-15(13)7-11(9)3/h5-8H,1-4H3

InChI Key

YPBUDKHZFLGKPD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC3=C2C=C(C(=C3)C)C

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways

Advanced Synthetic Strategies for Methylated Dibenzofurans

The synthesis of methylated dibenzofurans like 2,3,7,8-tetramethyldibenzo[b,d]furan involves intricate chemical transformations. Key to these syntheses are methods that efficiently form the central furan (B31954) ring fused between two benzene (B151609) rings and the precise placement of methyl substituents.

Carbon-Carbon Bond Formation Approaches for Dibenzofuran (B1670420) Core Construction

The construction of the dibenzofuran skeleton often relies on the formation of a key carbon-carbon bond to create the central five-membered ring. One prominent method is the palladium-catalyzed C-H activation/C-O cyclization of phenols. This practical approach utilizes air as the oxidant and has been shown to tolerate a variety of functional groups, offering a complementary strategy to traditional methods. nih.govorganic-chemistry.org The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle, where the turnover-limiting step has been identified as the C-O reductive elimination rather than the C-H activation itself. nih.gov

Another classical and enduring strategy is the Ullmann condensation. This copper-promoted reaction typically involves the coupling of an aryl halide with a phenol (B47542) to form a diaryl ether, which can then be cyclized to the dibenzofuran core. nih.gov While traditional Ullmann reactions often require harsh conditions with high temperatures and stoichiometric copper, modern advancements have introduced the use of soluble copper catalysts with ligands such as diamines and acetylacetonates, allowing for milder reaction conditions. nih.gov The mechanism of these Ullmann-type reactions involves the in-situ generation of a copper(I) species that reacts with the aryl halide. nih.gov

Heterocyclic Ring Formation Mechanisms in Dibenzofuran Synthesis

The formation of the central furan ring is the defining step in dibenzofuran synthesis. One-step cyclization reactions are a common and efficient approach. For instance, the reaction of a substituted phenol with an appropriate coupling partner can directly lead to the dibenzofuran structure.

Palladium catalysis has also been instrumental in the intramolecular cyclization of diaryl ethers to form dibenzofurans. A method utilizing just 3 mol% of palladium acetate (B1210297) in refluxing ethanol, without the need for a base, has been reported for the synthesis of the dibenzofuran core. beilstein-journals.org Furthermore, intramolecular palladium(II)-catalyzed C-O bond formation under an air atmosphere, facilitated by pivalic acid as a solvent, has demonstrated improved reproducibility and a broader substrate scope compared to reactions using acetic acid. beilstein-journals.org

Directed Methylation Techniques on Dibenzofuran Scaffolds

The introduction of methyl groups onto the dibenzofuran scaffold can be achieved through various methylation techniques. For instance, C-methylation of a vinylogous β-oxo-ester derivative of a benzofuran (B130515) can be accomplished using an excess of iodomethane (B122720) and potassium carbonate in N,N-dimethylformamide at room temperature. libretexts.org This approach allows for the specific placement of methyl groups on the aromatic rings.

Another strategy involves the use of organolithium reagents. The reaction of dibenzofuran with butyl lithium can lead to dilithiation, creating nucleophilic centers that can then be reacted with a methylating agent to introduce methyl groups onto the scaffold. chemicalbook.com

Spectroscopic and Chromatographic Characterization in Synthetic Research

The unambiguous identification and characterization of synthetic products like this compound are paramount. A combination of spectroscopic and chromatographic techniques is employed to confirm the structure and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications in Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons. The chemical shifts (δ) and coupling constants (J) of the aromatic protons provide information about their relative positions on the dibenzofuran core. The integration of the signals confirms the number of protons in each environment.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The chemical shifts of the aromatic carbons and the methyl carbons are characteristic of the dibenzofuran structure and the substitution pattern.

Table 1: Predicted NMR Data for this compound

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C1, C9-~120-130
C2, C8-~130-140 (substituted)
C3, C7-~130-140 (substituted)
C4, C6~7.5-8.0 (s)~110-120
C4a, C5a-~150-160
CH₃ (at C2, C3, C7, C8)~2.3-2.5 (s)~15-25

Note: The data in this table is predicted and may vary from experimental values.

Mass Spectrometry (MS) Techniques for Compound Verification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In combination with gas chromatography (GC-MS), it is also used to separate and identify components of a mixture.

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern of the molecular ion provides further structural information. The fragmentation of the dibenzofuran core often involves the loss of CO, and the fragmentation of the methyl groups can also be observed.

Table 2: Key Mass Spectral Data for this compound

m/z ValueInterpretation
224Molecular Ion (M⁺)
209[M - CH₃]⁺
196[M - CO]⁺
181[M - CO - CH₃]⁺

Note: The data in this table is based on typical fragmentation patterns and may vary.

Chromatographic Separation for Purity and Isomer Analysis

The analysis and purification of this compound (2,3,7,8-TMDBF) and its isomers rely heavily on chromatographic techniques, which are essential for separating these closely related compounds from complex mixtures. High-resolution gas chromatography (HRGC) coupled with mass spectrometry (MS) is the cornerstone for the isomer-specific quantification of substituted dibenzofurans. nih.gov The choice of the stationary phase in the gas chromatography column is critical for achieving the necessary separation.

For instance, in the analysis of analogous chlorinated dibenzofurans, columns with a 50% phenyl-methyl-siloxane stationary phase, such as DB-17ms and VF-17ms, have been effectively used to separate a large number of tetra- to octa-chlorinated congeners. jst.go.jp While these specific columns are optimized for chlorinated compounds, the principle of using specialized stationary phases applies to methylated analogs as well. The separation is influenced by the substitution pattern of the methyl groups on the dibenzofuran core.

The general workflow for analyzing such compounds involves extraction from the sample matrix, a multi-step cleanup process often employing various column chromatography techniques (e.g., alumina, silica (B1680970) gel, activated carbon), and finally, instrumental analysis by HRGC/MS. nih.govepa.gov This rigorous cleanup is necessary to remove interfering substances that could co-elute with the target analytes. For complex samples, techniques like gel-permeation chromatography may also be integrated into the cleanup procedure. nih.gov

In addition to gas chromatography, high-performance liquid chromatography (HPLC) can be employed for the separation of isomers. nih.gov The selection of the column and mobile phase is crucial; for example, different chiral columns have been used to separate cis and trans isomers of other organic molecules. nih.gov Liquid chromatography can also be coupled with mass spectrometry (LC-MS) to provide both separation and identification of the isomers. nih.govnih.gov

Table 1: Chromatographic Systems for Dibenzofuran Analysis

TechniqueColumn/Stationary PhaseDetectorApplication
HRGC50% Phenyl-methyl-siloxane (e.g., DB-17ms) jst.go.jpHigh-Resolution Mass Spectrometry (HRMS) epa.govIsomer-specific separation and quantification of polychlorinated dibenzofurans. jst.go.jp
HPLCChiral columns (e.g., (S,S)-Whelk-O 1) nih.govPhotodiode Array (PDA) / Mass Spectrometry (MS) nih.govSeparation of geometric isomers. nih.gov
GC-QqQ-MS/MSDB-5MS UI capillary column nih.govTriple Quadrupole Mass Spectrometer nih.govAlternative, cost-effective method for quantifying polychlorinated dibenzofurans in soil. nih.gov

This table is generated based on data for analogous compound classes and illustrates common analytical setups.

Environmental Occurrence and Distribution of 2,3,7,8 Tetramethyldibenzo B,d Furan

Sources and Formation Pathways in the Environment

Methylated dibenzofurans, including congeners such as 2,3,7,8-Tetramethyldibenzo[b,d]furan, originate from both human activities and natural processes.

Human-related activities are significant contributors to the environmental burden of methylated furans. These compounds are not produced commercially but are formed as unintentional byproducts of various industrial and combustion processes.

Combustion is a primary anthropogenic source of dibenzofurans and their methylated derivatives. mdpi.com These compounds can be formed during the thermal decomposition of organic matter, particularly in the presence of precursors and at specific temperature ranges. Dibenzo-p-dioxins and dibenzofurans are known to form during the combustion of industrial and domestic wastes. nih.gov

Research into the formation mechanisms of dibenzofurans has shown that they can be synthesized from the reaction of benzofuran (B130515) with cyclopentadienyl radicals under pyrolysis or combustion conditions. mdpi.com Specifically, the formation of methyl-dibenzofuran has been identified as a potential product in such high-temperature processes. mdpi.com Methyl-dibenzofurans have been detected in the emissions from the combustion of fossil fuels, coal, and wood. mdpi.com The presence of oxygenated compounds like benzofuran in flames, particularly during flame quenching at engine walls, can lead to the formation of deposit precursors which may include methylated dibenzofurans.

Table 1: Examples of Combustion Sources for Methylated Dibenzofurans
Source CategorySpecific Examples
Industrial Processes Waste incineration, Aluminum manufacturing
Fossil Fuel Combustion Emissions from burning coal and petroleum
Biomass Burning Forest fires, Wood combustion
Tobacco Smoke A known source of various aromatic compounds

Certain industrial activities can lead to the unintentional formation of methylated dibenzofurans. While much of the focus has been on chlorinated dibenzofurans as byproducts in the chemical industry, the potential for the formation of methylated analogues exists, particularly in processes involving high temperatures and organic feedstocks. aaqr.org For instance, the production of pesticides can generate persistent organic pollutants, and the conditions within these chemical plants, such as the presence of organic chlorides and high temperatures, facilitate the formation of complex aromatic compounds. aaqr.org Methyl-dibenzofurans have been widely detected in various matrices associated with industrial activity, including sediment, groundwater, and oil fuel. mdpi.com

Dibenzofurans are not solely of anthropogenic origin; they are also produced by a variety of living organisms. nih.gov While the direct biosynthesis of this compound has not been extensively documented, the natural occurrence of the core dibenzofuran (B1670420) structure and its derivatives is well-established.

Dibenzofurans have been isolated from lichens, ascomycetes (a phylum of fungi), and a wide range of higher plants, including those in the Rosaceae and Myrtaceae families. nih.gov For example, the synthesis of methyl di-O-methylporphyrilate, a derivative of the lichen dibenzofuran porphyrilic acid, has been described in the scientific literature, indicating that methylated dibenzofuran structures can be of natural origin. rsc.org

Anthropogenic Origins of Methylated Furans

Environmental Compartmentalization and Transport Mechanisms

Once released into the environment, this compound, as a semi-volatile organic compound (SVOC), is subject to partitioning between different environmental media and can be transported over significant distances.

The atmospheric compartment is a key medium for the distribution of methylated dibenzofurans. Due to their semi-volatile nature, these compounds can exist in the atmosphere in both the gas phase and adsorbed to particulate matter. researcher.life This characteristic facilitates their long-range transport from source regions to remote areas, a phenomenon well-documented for other persistent organic pollutants. researcher.life

The transport of SVOCs in alpine regions, for instance, is influenced by factors such as soil organic carbon content, air temperature, and proximity to urban sources. researcher.life Diurnal wind cycles in mountainous areas can also drive emission and deposition cycles of these compounds. researcher.life The modeling of atmospheric transport for SVOCs is complex, but it is a critical tool for understanding their global distribution.

Table 2: Factors Influencing Atmospheric Transport of Methylated Dibenzofurans
FactorDescription
Volatility Determines partitioning between gas and particle phases.
Adsorption to Particles Facilitates transport with atmospheric aerosols.
Atmospheric Conditions Wind patterns, temperature, and precipitation influence movement and deposition.
Topography Can create localized deposition patterns, such as in alpine regions.

Information Deficit on this compound Precludes Article Generation

A thorough investigation into the environmental presence and analytical detection of this compound has revealed a significant lack of available scientific data, making it impossible to construct the requested detailed article. Extensive searches for information regarding its occurrence in aquatic and terrestrial ecosystems, as well as established analytical methodologies for its quantification, did not yield the specific findings necessary to address the outlined sections.

The existing body of scientific literature is heavily focused on halogenated analogues, such as polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs), which are recognized as persistent organic pollutants. nih.govnih.govnih.gov These compounds, particularly congeners like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) and 2,3,7,8-tetrachlorodibenzofuran (TCDF), have been the subject of extensive environmental monitoring and toxicological research due to their formation in various industrial and combustion processes. wikipedia.orgfrontiersin.org

Conversely, specific data on the environmental distribution of this compound in water, sediments, or soil is not present in the surveyed scientific papers. While general methodologies for the analysis of dioxins and furans are well-established, they are tailored to the detection of their chlorinated and brominated counterparts.

Analytical Methodologies for Related Compounds

For the analysis of halogenated dibenzodioxins and dibenzofurans, a standardized approach is routinely employed, which involves sophisticated extraction and cleanup procedures followed by high-sensitivity instrumental analysis.

Extraction and Sample Preparation: The techniques for extracting these compounds from diverse environmental matrices like soil, sediment, and water are designed to isolate the target analytes from complex mixtures. These methods are critical for removing interfering substances that could compromise the accuracy of the subsequent analysis. researchgate.net

High-Resolution Gas Chromatography-Mass Spectrometry (HRGC/HRMS): This is the benchmark for the detection and quantification of trace levels of polychlorinated dibenzodioxins and dibenzofurans. epa.govpublications.gc.ca The high resolution of both the chromatography and the mass spectrometry components allows for the separation and specific identification of different congeners, which is crucial as toxicity varies significantly between isomers. nih.govnih.gov

Isotope Dilution Mass Spectrometry: To ensure the highest degree of quantitative accuracy, isotope dilution is the method of choice. nih.gov This technique involves adding a known amount of an isotopically labeled standard of the target analyte to the sample prior to extraction and analysis. By measuring the ratio of the native analyte to the labeled standard, precise quantification can be achieved, correcting for any losses that may occur during sample preparation and analysis. nih.govresearchgate.net

While these analytical methods are robust for halogenated compounds, their direct applicability to this compound would require specific validation and the availability of appropriate analytical standards, including isotopically labeled versions, for which there is no evidence in the reviewed literature.

Due to the absence of specific research findings on this compound's environmental occurrence and dedicated analytical methods, the generation of a scientifically accurate article adhering to the requested structure is not feasible at this time.

Environmental Fate and Degradation of 2,3,7,8 Tetramethyldibenzo B,d Furan

Abiotic Transformation Pathways

Abiotic degradation involves non-biological processes, including photochemical reactions initiated by sunlight and oxidation by atmospheric radicals. These pathways are particularly significant for the transformation of dibenzofurans in the atmosphere and surface waters.

Photochemical degradation, or photolysis, is a key process for the breakdown of dibenzofuran (B1670420) structures in environments exposed to sunlight. Studies on analogous chlorinated compounds, such as polychlorinated dibenzofurans (PCDFs), demonstrate that these molecules undergo aqueous photodegradation. csbsju.edunih.gov For instance, the aquatic photochemistry of 2,3,7,8-tetrachlorodibenzofuran (T4CDF) and 2,3,4,7,8-pentachlorodibenzofuran (P5CDF) has been studied under both laboratory UV light and natural sunlight conditions. csbsju.edu

In aqueous solutions, the degradation rates of PCDFs are significantly enhanced in natural lake water compared to distilled water, suggesting that substances within natural waters act as sensitizers, accelerating the reaction. csbsju.eduias.ac.in The degradation of T4CDF was found to be seven times more rapid than that of P5CDF in a water/acetonitrile mixture. csbsju.edu The primary photochemical degradation pathway for chlorinated dibenzofurans is reductive dechlorination. csbsju.edu However, for the non-chlorinated dibenzofuran nucleus, photolytic transformation can also involve C-O cleavage and hydroxylation, leading to the formation of products such as 2,2'-dihydroxybiphenyl, which can be further hydroxylated to 2,2',3-trihydroxybiphenyl. csbsju.edu While reductive dechlorination is not applicable to 2,3,7,8-tetramethyldibenzo[b,d]furan, pathways involving cleavage of the ether bond and subsequent hydroxylation are likely relevant transformation routes in aquatic systems.

Interactive Data Table: Sunlight Photodegradation Rates of PCDF Congeners in Different Water Types

Note: Data is for chlorinated analogues as a proxy for dibenzofuran core reactivity.

CompoundWater TypeRate Constant (k, d⁻¹)Half-life (t½, days)
2,3,7,8-T4CDF Distilled Water/Acetonitrile0.116.3
2,3,7,8-T4CDF Natural Lake Water0.581.2
2,3,4,7,8-P5CDF Distilled Water/Acetonitrile0.01546.2
2,3,4,7,8-P5CDF Natural Lake Water3.60.19

Source: Adapted from studies on aquatic photodegradation of PCDFs. csbsju.edu

In the atmosphere, gas-phase dibenzofurans are primarily removed through reactions with hydroxyl (OH) radicals. nih.gov The OH radical is a highly reactive oxidant, often called the "detergent of the atmosphere," and is responsible for initiating the degradation of most organic compounds in the troposphere. harvard.edu The atmospheric oxidation of dibenzofuran is initiated by the addition of an OH radical to the aromatic ring, forming a hydroxycyclohexadienyl-type radical adduct. acs.orgnih.gov This is the dominant pathway, rather than hydrogen abstraction. acs.org

Theoretical studies on the parent dibenzofuran (DF) molecule predict that the most favored site for OH addition is the C1 position. acs.org The resulting DF-OH adduct is a π-delocalized radical that subsequently reacts with molecular oxygen (O₂). acs.orgacs.org This can lead to the formation of dibenzofuranol or, through dioxygen addition, the formation of peroxy radicals that can lead to ring fragmentation. acs.orgnih.govresearchgate.net For the unsubstituted dibenzofuran, the atmospheric lifetime initiated by OH radical reaction is estimated to be approximately 0.45 days, indicating a relatively rapid removal process. acs.org While methyl substitution may alter the reaction rate, oxidation by OH radicals is expected to be the principal atmospheric degradation pathway for this compound.

The dibenzofuran structure is thermally robust. wikipedia.org Significant thermal degradation typically requires high temperatures, such as those found in industrial incineration processes. Studies on the thermal treatment of soils contaminated with polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) show that removal efficiencies greater than 99.99% can be achieved at temperatures of 750°C and 850°C. nih.gov In the context of combustion, the formation of polychlorinated dibenzofurans is observed to commence around 550°C (823 K). nih.gov Heterogeneous degradation of dibenzofuran has been investigated at 350°C in the presence of copper chlorides, indicating that catalytic conditions can lower the required temperature for transformation. nih.gov Under typical environmental conditions, thermal degradation is not a significant fate process for this compound.

Biotic Degradation Mechanisms

Biotic degradation involves the transformation of compounds by living organisms, primarily microorganisms. This is a crucial pathway for the removal of persistent organic pollutants from soil and sediment.

Bacteria capable of degrading dibenzofuran and its derivatives have been isolated and studied for their potential in bioremediation. nih.govethz.ch The degradation of these compounds is often initiated by powerful enzyme systems that break the stable aromatic structure. ethz.chresearchgate.net

Under aerobic conditions, the bacterial degradation of dibenzofuran is initiated by an angular dioxygenase enzyme. nih.govethz.chnih.gov This enzyme attacks the carbon atom adjacent to the ether bridge (the angular position), which is a critical step for cleaving the stable biarylether structure. nih.govnih.gov This contrasts with lateral dioxygenation, which attacks other positions on the aromatic ring and is generally considered an unproductive pathway for dibenzofuran degradation. nih.govresearchgate.net

The most well-characterized pathway proceeds as follows:

Angular Dioxygenation : The enzyme, a dibenzofuran 4,4a-dioxygenase, hydroxylates the dibenzofuran ring to produce an unstable angular diol (hemiacetal). nih.govethz.chresearchgate.net

Spontaneous Rearomatization : This intermediate spontaneously rearomatizes, which cleaves the ether bond and forms 2,2',3-trihydroxybiphenyl. nih.govresearchgate.net

Meta-Cleavage : The hydroxylated ring of 2,2',3-trihydroxybiphenyl is then cleaved by an extradiol dioxygenase. nih.gov This results in the formation of 2-hydroxy-6-(2-hydroxyphenyl)-6-oxo-2,4-hexadienoic acid. nih.gov

Hydrolysis : A hydrolase enzyme subsequently converts this meta-cleavage product into salicylic acid and 2-hydroxypenta-2,4-dienoic acid. nih.gov Salicylic acid can then be funneled into central metabolism through further degradation to catechol or gentisic acid. nih.gov

Several bacterial strains have been identified that utilize this pathway, most notably from the genera Sphingomonas (e.g., Sphingomonas wittichii RW1) and Terrabacter (e.g., Terrabacter sp. strain DBF63). nih.govethz.chelsevierpure.comconsensus.app These organisms harbor the necessary multi-component enzyme systems to carry out the complete degradation of the dibenzofuran molecule.

Interactive Data Table: Key Enzymes in the Aerobic Degradation of Dibenzofuran

EnzymeFunction
Dibenzofuran 4,4a-dioxygenase Catalyzes the initial angular dioxygenation, leading to ether bond cleavage. ethz.chresearchgate.net
2,2',3-Trihydroxybiphenyl dioxygenase An extradiol dioxygenase that performs meta-cleavage of the dihydroxylated ring. nih.govresearchgate.net
Meta-cleavage compound hydrolase Hydrolyzes the ring-fission product to salicylic acid and a five-carbon acid. researchgate.netelsevierpure.com

Source: Compiled from studies on bacterial degradation of dibenzofuran. nih.govethz.chresearchgate.netelsevierpure.com

Microbial Biotransformation of Dibenzofuran Structures

Anaerobic Biotransformation Processes

No studies detailing the anaerobic biotransformation of this compound were identified. Research into the anaerobic microbial transformation of aromatic compounds is an active field, but specific pathways and rates for this methylated dibenzofuran have not been documented in the available literature. For context, anaerobic microbial transformation is recognized as a key pathway for the natural attenuation of various environmental contaminants.

Phytoremediation Potential for Aromatic Compounds

There is no specific research available on the phytoremediation of this compound. However, studies on the parent compound, dibenzofuran (DBF), indicate that phytoremediation can be a viable strategy for this class of aromatic compounds.

Phytoremediation is a process that uses plants to remove, transfer, stabilize, or destroy contaminants in soil and groundwater. Research has shown that the presence of certain plants can significantly enhance the degradation of dibenzofuran in soil by stimulating microbial populations in the rhizosphere (the soil region directly influenced by root secretions).

In one study, four different plant species were evaluated for their potential to remediate dibenzofuran-contaminated soil. The key findings were:

White clover (Trifolium repens L.) showed the highest potential for DBF removal. nih.gov

Soil planted with white clover exhibited the highest root biomass and the largest population of DBF-degrading bacteria compared to three other grass species. nih.gov

The presence of plants, particularly white clover, significantly increased the reduction of DBF in contaminated soils, suggesting that microbial populations capable of degrading the compound were selectively enhanced in the rhizosphere. nih.gov

These findings suggest that plant-assisted bioremediation could be a promising approach for soils contaminated with dibenzofurans, although specific studies on the methylated form are required.

Persistence and Bioaccumulation Potential in Environmental Systems

Environmental Half-Lives and Degradation Rates

Specific data on the environmental half-life and degradation rates of this compound are not available in the scientific literature. Persistence is a key characteristic of many aromatic compounds, but quantitative data for this specific methylated congener is lacking.

For comparison, the structurally similar but chlorinated compound, 2,3,7,8-Tetrachlorodibenzofuran (TCDF), is known for its environmental persistence. TCDF has an estimated half-life of approximately 60 days in both soil and the atmosphere. wikipedia.org It is important to note that the substitution of chlorine atoms with methyl groups can significantly alter a compound's chemical properties and, consequently, its environmental fate and degradation kinetics. Without empirical data, the persistence of the methylated form cannot be accurately determined.

Bioaccumulation in Non-Human Organisms and Trophic Transfer

No specific studies on the bioaccumulation or trophic transfer of this compound in any organism were found. Bioaccumulation refers to the buildup of a substance in an organism at a rate faster than it can be removed by catabolism and excretion. Trophic transfer is the movement of that substance up the food chain.

The extensive body of research on polychlorinated dibenzofurans (PCDFs) has established their propensity to bioaccumulate. frontiersin.orgccme.ca These compounds are lipophilic (fat-soluble), leading them to accumulate in the lipid-rich tissues of organisms. ccme.ca This accumulation is a key factor in their movement through the food web. However, it cannot be assumed that this compound behaves identically, as methylation versus chlorination impacts the molecule's properties, including its lipophilicity and susceptibility to metabolic degradation.

There is no available data on the uptake and accumulation of this compound in aquatic biota.

Studies on chlorinated dibenzofurans consistently show that they are taken up by aquatic organisms from water, sediment, and through the consumption of contaminated prey. ccme.ca For example, 2,3,7,8-TCDF is known to accumulate in aquatic organisms, with factors like the organism's lipid content influencing the extent of accumulation. frontiersin.org Research on the polychaete Hediste diversicolor demonstrated a specific ability to accumulate 2,3,7,8-TCDF from sediments. frontiersin.org Without dedicated research, the potential for the methylated analogue to accumulate in aquatic food webs remains unknown.

No information was found regarding the interaction of this compound with terrestrial organisms, including its uptake, accumulation, or potential for trophic transfer in terrestrial food chains.

Computational Chemistry and Modeling Studies

Quantum Chemical Investigations of Molecular Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of aromatic compounds. While specific studies on 2,3,7,8-Tetramethyldibenzo[b,d]furan are scarce, analysis of the parent dibenzofuran (B1670420) (DBF) molecule and its derivatives provides a strong foundation for understanding its characteristics.

The electronic structure of a molecule governs its reactivity. For the parent dibenzofuran, DFT calculations at the B3LYP/6-311G(d,p) level have been used to study its properties. researchgate.net These studies reveal a highest occupied molecular orbital (HOMO) to lowest unoccupied molecular orbital (LUMO) energy gap of approximately 5.028 eV. researchgate.net The molecular electrostatic potential (MEP) shows negative potential localized around the oxygen atom and benzene (B151609) rings, indicating nucleophilic regions susceptible to electrophilic attack, while positive potential is found around the hydrogen atoms. researchgate.net

The addition of four electron-donating methyl groups at the 2, 3, 7, and 8 positions of the dibenzofuran core is expected to significantly alter its electronic properties. These groups increase the electron density of the aromatic system, which would raise the energy of the HOMO, decrease the HOMO-LUMO gap, and enhance the molecule's nucleophilicity. This makes this compound likely more reactive towards electrophiles compared to the unsubstituted dibenzofuran. This contrasts with halogenated derivatives, such as polychlorinated dibenzofurans (PCDFs), where electron-withdrawing halogen atoms decrease the molecule's reactivity. nih.gov Studies on PCDFs have used DFT-based descriptors like chemical softness and electrophilicity to develop quantitative structure-activity relationships (QSARs), a technique that could also be applied to methylated derivatives. nih.gov

Table 1: Calculated Electronic and Reactivity Parameters for Dibenzofuran (DBF)
PropertyValueReference
HOMO-LUMO Energy Gap5.028 eV researchgate.net
Chemical Potential (μ)-3.751 eV researchgate.net
Electronegativity (χ)3.751 eV researchgate.net
Global Hardness (η)2.514 eV researchgate.net
Global Softness (ζ)0.398 (eV)⁻¹ researchgate.net
Electrophilicity (ω)2.798 eV researchgate.net

Note: Data is for the unsubstituted parent compound Dibenzofuran, as a proxy for this compound.

The core dibenzofuran ring system is planar and rigid. nih.gov Therefore, the primary focus of conformational analysis for this compound is the rotation of the four methyl groups around their respective C-C bonds.

Direct computational data on the rotational barriers for this specific molecule is not available. However, these barriers are generally low for methyl groups attached to aromatic rings. DFT calculations are a standard method for determining such barriers. mdpi.com The rotational energy barrier for a methyl group is influenced by two main factors:

Steric Hindrance : The proximity of the methyl groups at the C2-C3 and C7-C8 positions would lead to steric repulsion between their hydrogen atoms in certain rotational conformations, slightly increasing the energy barrier to free rotation compared to an isolated methyl group.

Electronic Effects : Hyperconjugation between the C-H σ-orbitals of the methyl groups and the π-system of the dibenzofuran ring contributes to the stability of certain conformations, creating a small potential energy barrier.

For comparison, the rotational barrier in N-methylformamide is over 19 kcal/mol, but this is for rotation around a C-N amide bond with significant double-bond character. msu.edu Barriers for methyl rotation on aromatic rings are typically much lower, often in the range of 1-4 kcal/mol. youtube.com It is expected that the methyl groups in this compound would have low but non-zero barriers to internal rotation.

The thermodynamic stability of a molecule can be quantified by its standard enthalpy of formation (ΔH(f)°) and standard Gibbs free energy of formation (ΔG(f)°). Computational studies on polyfluorinated dibenzofurans (PFDFs) have shown that the number and position of substituents strongly influence these properties. nih.gov For PFDFs, intramolecular repulsive forces between substituents were found to decrease stability. nih.gov

For this compound, several factors would determine its relative stability:

Steric Strain : As noted, steric hindrance between adjacent methyl groups (2,3 and 7,8) could introduce some strain, slightly decreasing thermodynamic stability compared to isomers where the methyl groups are not adjacent.

Electronic Stabilization : The electron-donating nature of the methyl groups stabilizes the aromatic system through inductive effects and hyperconjugation.

Computational studies on phenyldibenzofurans have also highlighted the role of steric hindrance in determining the relative stability of different isomers. cup.edu.cn Similar DFT-based methods, employing isodesmic reactions, could be used to accurately calculate the thermochemical properties of this compound and compare its stability to other methylated isomers. nih.govnih.gov

Atmospheric Chemistry Modeling of Methylated Furans

Atmospheric chemistry modeling is used to predict the fate, transport, and impact of chemical compounds released into the atmosphere. google.com For a compound like this compound, this involves understanding its reaction rates with key atmospheric oxidants and its potential to form secondary pollutants.

The atmospheric lifetime of an organic compound is primarily determined by its reaction rates with the hydroxyl radical (OH), the nitrate radical (NO₃), and ozone (O₃). nih.gov

Reaction with OH Radicals : This is the dominant daytime degradation pathway for most volatile organic compounds (VOCs). The reaction typically proceeds via electrophilic addition of the OH radical to the aromatic ring. Theoretical studies on the reaction of OH with unsubstituted dibenzofuran show this addition mechanism is key. nih.govmdpi.com The presence of four activating methyl groups on this compound would significantly increase the electron density of the rings, making them more susceptible to attack by the electrophilic OH radical. Therefore, the reaction rate constant for the tetramethyl derivative is expected to be substantially higher than that of unsubstituted dibenzofuran, leading to a shorter atmospheric lifetime. Studies on simpler furans confirm this trend; for example, the rate constant for the reaction of OH with 3-methylfuran is significantly higher than with unsubstituted furan (B31954). bohrium.com

Reaction with NO₃ Radicals : The nitrate radical is the most important oxidant during nighttime. gatech.edu Similar to the OH radical, NO₃ reacts via addition to electron-rich systems. Furanic compounds, especially alkyl-substituted ones, are known to be highly reactive towards NO₃. gatech.edu It is therefore anticipated that this compound would have a very short nighttime atmospheric lifetime due to rapid reaction with NO₃.

Reaction with Ozone (O₃) : While ozone can react with some aromatic compounds, the rates are generally much slower than for reactions with OH and NO₃ radicals, unless the compound contains highly reactive C=C double bonds. For most substituted furans, ozonolysis is a minor atmospheric loss process compared to reaction with OH and NO₃.

Table 2: Experimental Reaction Rate Constants of Furan and Analogs with Atmospheric Oxidants (at ~298 K)
CompoundOxidantRate Constant (cm³ molecule⁻¹ s⁻¹)Reference
FuranOH4.0 x 10⁻¹¹ bohrium.com
3-MethylfuranOH9.1 x 10⁻¹¹ bohrium.com
1,4-ThioxaneOH2.03 x 10⁻¹¹ nih.gov
1,4-ThioxaneNO₃5.1 x 10⁻¹⁴ nih.gov
1,4-ThioxaneO₃<2 x 10⁻¹⁹ nih.gov

Note: Data is for structurally simpler furanic and heterocyclic compounds to provide context for the expected reactivity of this compound.

Secondary Organic Aerosols (SOA) are fine particulate matter formed in the atmosphere from the oxidation of VOCs. copernicus.org The oxidation products are typically less volatile than their parent compounds and can partition from the gas phase to the particle phase. nih.gov

Furanic compounds emitted from sources like biomass burning are recognized as important SOA precursors. gatech.edu Chamber studies on the photooxidation of furan and simple methylated furans have demonstrated their potential to form SOA. copernicus.orgcopernicus.org The SOA yield—the mass of aerosol produced per mass of hydrocarbon reacted—is influenced by factors such as NOx levels and relative humidity. copernicus.org For furan, SOA yields were observed to increase with higher NOx concentrations and higher humidity. copernicus.org

Given its large molecular weight (C₁₆H₁₆O) and aromatic structure, this compound is expected to be a highly efficient SOA precursor. Its atmospheric oxidation would lead to the formation of functionalized products (e.g., containing hydroxyl, carbonyl, and nitrate groups). These products would have very low volatility, leading to efficient gas-to-particle partitioning and a high SOA yield. The atmospheric oxidation of dimethyl sulfide (DMS), another organosulfur compound, also highlights how complex reaction pathways can lead to significant aerosol formation, including methane sulfonic acid (MSA) and sulfate particles. copernicus.org

Environmental Fate and Transport Modeling

Computational modeling is a critical tool for understanding and predicting the environmental behavior of persistent organic pollutants like this compound (2,3,7,8-TMDD). Due to its structural similarity to other well-studied dioxins and furans, modeling approaches developed for compounds like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) are often adapted to forecast its distribution and persistence. These models integrate the compound's physicochemical properties with environmental parameters to simulate its movement and transformation across various environmental compartments.

Predictive Models for Environmental Distribution

Predictive models for the environmental distribution of compounds like 2,3,7,8-TMDD are essential for assessing potential exposure and ecological risk. researchgate.net These quantitative models enhance the understanding of the environmental systems they enter and can forecast the long-term impacts of their release. researchgate.net Multimedia environmental fate models are commonly employed to estimate the partitioning of these chemicals in the environment.

Fugacity models, for instance, are based on the concept of "escaping tendency" and predict how a chemical will be distributed between air, water, soil, and sediment at equilibrium. Level III fugacity models evaluate the environmental behavior of chemicals, providing insights into their persistence and transport. ca.gov Another significant tool is the CalTOX model, a spreadsheet-based system developed to assist in exposure and health-risk assessments for contaminated sites. ca.gov It evaluates the transport and transformation of contaminants across various media, including soil, air, surface water, and groundwater. ca.gov

These models rely on key chemical-specific properties to predict environmental distribution. ca.gov The inputs typically include physicochemical parameters that govern the intermedia transfer of the compound.

Table 1: Key Input Parameters for Environmental Distribution Models

Parameter Description Relevance to Modeling
Molecular Weight The mass of one mole of the substance. Influences diffusion and transport rates. ca.gov
Octanol-Water Partition Coefficient (Kow) A measure of the compound's lipophilicity, indicating its preference for fatty tissues over water. Used to estimate partitioning into organic matter in soil, sediment, and biota. ca.gov
Vapor Pressure The pressure exerted by the vapor in thermodynamic equilibrium with its condensed phases at a given temperature. Determines the tendency of the compound to volatilize into the atmosphere. ca.gov
Henry's Law Constant The ratio of the partial pressure of a compound in the air to its concentration in water at equilibrium. Indicates the partitioning behavior between air and water. ca.gov

| Diffusion Coefficients | Rates of movement of the substance in air and water. | Essential for modeling transport across environmental media boundaries. ca.gov |

By inputting these parameters for a specific compound, such as 2,3,7,8-TMDD, these models can predict its likely concentrations in different environmental compartments, identifying where it is most likely to accumulate. For structurally similar compounds like TCDD, studies have shown they are typically associated with sediments, biota, and the organic carbon fraction of water. epa.gov

Bioaccumulation and Biotransformation Modeling

Modeling the bioaccumulation and biotransformation of 2,3,7,8-TMDD is crucial for understanding its impact on organisms and its potential to magnify through the food web.

Bioaccumulation Modeling Bioaccumulation refers to the uptake and concentration of a chemical in an organism from all environmental sources, including water, food, and sediment. Models predict this process using factors like the Biota-to-Sediment Accumulation Factor (BSAF) and the Bioaccumulation Factor (BAF). frontiersin.org For dioxin-like compounds, exposure through the ingestion of contaminated food is a significant uptake route for aquatic organisms. epa.gov

Studies on the analog 2,3,7,8-TCDD have been used to generate field-based BAFs in various fish species. nih.gov These BAFs provide a measure of the extent to which the compound concentrates in fish tissue relative to its concentration in the surrounding water. nih.gov The lipophilicity, indicated by the octanol-water partition coefficient (logKow), is a key predictor, with less chlorinated, though still lipophilic, congeners often showing high bioaccumulation potential. frontiersin.org

Table 2: Example Field Bioaccumulation Factors (BAFs) for the Analog Compound 2,3,7,8-TCDD in Fish

Species Tissue Mean BAF Range
Smallmouth Bass Fillet 11,500 - 24,600
Brown Trout Fillet 17,900 - 28,300
White Perch Fillet 3,000 - 7,500
White Sucker Whole Body 78,500 - 106,000

Source: Data derived from studies on Maine rivers downstream of pulp and paper mills. nih.gov

Biotransformation Modeling Biotransformation, or metabolism, can reduce a compound's persistence in an organism. Physiologically based pharmacokinetic (PBPK) models are sophisticated tools used to describe the disposition of chemicals in the body. nih.gov These models simulate the absorption, distribution, metabolism, and excretion of a substance by incorporating physiological parameters (e.g., tissue volumes, blood flows) and biochemical data (e.g., metabolic rates). nih.gov

For the related compound 2,3,7,8-tetrabromodibenzo-p-dioxin (TBDD), PBPK models have been developed to describe its dose-dependent tissue distribution and elimination. nih.gov Such models can incorporate factors like binding to specific receptors (e.g., the Ah receptor), induction of metabolic enzymes like CYP1A2, and diffusion-limited uptake into tissues such as the liver and fat. nih.gov The primary route of excretion for these compounds is typically via the feces. nih.gov By adapting such models, researchers can predict the metabolic fate of 2,3,7,8-TMDD and estimate its biological half-life, a critical factor in assessing its long-term toxic potential.

Remediation Strategies for 2,3,7,8 Tetramethyldibenzo B,d Furan Contamination

Biological Remediation Technologies

Biological remediation, which utilizes the metabolic processes of microorganisms and plants, is a promising and environmentally sustainable approach for the cleanup of sites contaminated with dibenzofurans.

Bioremediation relies on the capacity of microorganisms, such as bacteria and fungi, to degrade organic pollutants. Numerous studies have isolated and characterized microbial strains capable of utilizing dibenzofuran (B1670420) as a carbon source. These microorganisms often employ dioxygenase enzymes to initiate the breakdown of the dibenzofuran structure.

Several bacterial strains have demonstrated the ability to degrade dibenzofuran and its chlorinated derivatives. For instance, Sphingomonas sp. strain XLDN2-5, isolated from petroleum-contaminated soil, can degrade dibenzofuran cometabolically. nih.gov The degradation pathway often involves angular dioxygenation, leading to the cleavage of the ether bond and subsequent mineralization. nih.gov While these studies primarily focus on non-methylated or chlorinated dibenzofurans, the enzymatic machinery involved may also have activity towards methylated analogs.

Fungi, particularly white-rot fungi, are also recognized for their ability to degrade a wide range of persistent organic pollutants, including dibenzofurans. oup.com Lignin-modifying enzymes produced by these fungi have a non-specific oxidative capacity that can break down complex aromatic structures.

Table 1: Examples of Microorganisms Involved in Dibenzofuran Degradation

Microorganism StrainTypeDegradation CapabilityReference
Sphingomonas sp. strain XLDN2-5BacteriumCometabolic degradation of dibenzofuran nih.gov
Terrabacter sp. strain DBF63BacteriumUtilization of dibenzofuran as a carbon source nih.gov
Pseudomonas sp. strain CA10BacteriumCooxidation of chlorinated dibenzofurans nih.gov
Phanerochaete chrysosporiumFungus (White-rot)Degradation of chlorinated dibenzofurans oup.com
Rigidoporus sp. FMD21Fungus (White-rot)Degradation of 2,3,7,8-TCDD researchgate.net

To enhance the efficiency of bioremediation, two primary strategies are employed: bioaugmentation and biostimulation. Bioaugmentation involves the introduction of specific pollutant-degrading microorganisms into the contaminated environment. This approach is particularly useful when the indigenous microbial population lacks the necessary degradative capabilities. The selection of robust and competitive microbial strains is crucial for the success of bioaugmentation.

Biostimulation, on the other hand, aims to enhance the activity of the native microbial community by optimizing environmental conditions. This can include the addition of nutrients (such as nitrogen and phosphorus), electron acceptors, or other growth-promoting substances. By creating a more favorable environment, biostimulation can accelerate the natural attenuation of contaminants. The choice between bioaugmentation and biostimulation depends on the specific characteristics of the contaminated site and the microbial populations present.

Phytoremediation is an emerging technology that utilizes plants to remove, degrade, or contain environmental contaminants. For dibenzofuran-contaminated soil, certain plant species can enhance the microbial degradation of these compounds in the rhizosphere—the soil region directly influenced by root secretions.

Research has shown that the presence of plants can significantly increase the number of dibenzofuran-degrading bacteria in the soil. nih.gov For example, a study comparing four plant species found that white clover (Trifolium repens L.) was particularly effective at promoting the removal of dibenzofuran from soil. nih.gov This was attributed to its high root biomass and the stimulation of a larger population of dibenzofuran-degrading bacteria in its rhizosphere. nih.gov

Table 2: Phytoremediation Potential of Different Plant Species for Dibenzofuran-Contaminated Soil

Plant SpeciesKey FindingsReference
White Clover (Trifolium repens L.)Highest root biomass and dibenzofuran-degrading bacterial numbers; highest rate of dibenzofuran removal. nih.gov
Bermuda Grass (Cynodon dactylon)Lower performance compared to white clover. nih.gov
Bent Grass (Agrostis palustris Huds.)Lower performance compared to white clover. nih.gov
Lawn Grass (Zoysia japonica)Lower performance compared to white clover. nih.gov

Advanced Oxidation Processes (AOPs) for Degradation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (·OH). researchgate.netresearchgate.netmdpi.comnih.gov These processes are often used for contaminants that are resistant to conventional treatment methods.

Photodegradation involves the breakdown of chemical compounds by light energy. For dibenzofurans, this process can be influenced by factors such as the wavelength of light, the presence of sensitizers, and the medium in which the compound is present.

Studies on polychlorinated dibenzofurans (PCDFs) have shown that these compounds can undergo photodegradation in aqueous solutions when exposed to UV light. nih.govcsbsju.edu The rate of degradation is generally faster with laboratory UV sources compared to natural sunlight. nih.gov The presence of naturally occurring sensitizers in lake water can significantly enhance the rate of photolysis compared to distilled water. csbsju.edu Photodegradation of PCDFs can proceed through reductive dechlorination, C-O bond cleavage, and hydroxylation. csbsju.edu While direct photolysis can be slow, the process can be accelerated in the presence of photosensitizing agents.

Catalytic oxidation involves the use of a catalyst to enhance the rate of an oxidation reaction. This can be a highly effective method for the destruction of persistent organic pollutants.

Photocatalysis, a subset of catalytic oxidation, utilizes a semiconductor catalyst (such as titanium dioxide, TiO2) that, upon activation by light, generates highly reactive oxygen species that can degrade organic compounds. Research on the photocatalytic degradation of 2,3,7,8-tetrachlorodibenzofuran (TCDF) using titanium-based catalysts has demonstrated high degradation efficiencies. nih.govmdpi.com For instance, a Ti-Si oxide composite was found to decompose 98-99% of TCDF within 70 minutes under UV irradiation. nih.govmdpi.com The degradation can be significantly faster in the presence of a catalyst compared to direct photolysis. nih.govmdpi.com The byproducts of such degradation are often less chlorinated and, therefore, less toxic congeners. nih.govmdpi.com

Another approach involves the use of metal catalysts, such as Mn(III)/Co(II), to oxidize the furan (B31954) ring, which can be a key step in the breakdown of the dibenzofuran structure. researchgate.netnih.gov These catalytic systems can operate under relatively mild conditions and can be enhanced by UV irradiation. researchgate.netnih.gov

Innovative Remediation Technologies and Future Prospects

The remediation of environments contaminated with persistent organic pollutants such as 2,3,7,8-Tetramethyldibenzo[b,d]furan (2,3,7,8-TMDD) presents significant challenges. Conventional methods can be costly, energy-intensive, and may lead to the formation of secondary toxic byproducts. Consequently, research has increasingly focused on the development of innovative and sustainable remediation technologies. This section explores some of the most promising advanced techniques and discusses the future direction of remediation strategies for 2,3,7,8-TMDD and related compounds.

Advanced Oxidation Processes (AOPs) are a class of technologies that rely on the in-situ generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH), to degrade organic pollutants. mdpi.comepa.gov These processes can be broadly categorized into photochemical, chemical, and electrochemical methods.

Photocatalytic Degradation

One of the most studied AOPs for the degradation of dioxin-like compounds is photocatalysis, which utilizes semiconductor materials to generate ROS upon exposure to light. Titanium dioxide (TiO2) is a commonly used photocatalyst due to its high efficiency, stability, and low cost.

Recent research has focused on enhancing the photocatalytic efficiency of TiO2 by doping it with other metals or supporting it on various materials. For instance, silver-doped titanium oxide (AgTi) and silver-doped titanium oxide immobilized on Y-zeolite (AgTiY) have shown significant success in the photodegradation of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), a structurally similar compound to 2,3,7,8-TMDD. mdpi.comresearchgate.net Studies have demonstrated that these catalysts can achieve high degradation efficiencies under UV irradiation. mdpi.comresearchgate.net

Another innovative approach involves the use of novel nanocomposites. For example, titanium(IV) oxide-vanadium(III) oxide (Ti3V2O7) and titanium(IV) oxide-silicon dioxide (Ti2Si7O30) have been investigated for the photodegradation of 2,3,7,8-tetrachlorodibenzofuran (TCDF). nih.gov The Ti-Si composite, in particular, demonstrated rapid and almost complete degradation of TCDF under UV light. nih.gov

Interactive Data Table: Photocatalytic Degradation of Dioxin-like Compounds

CatalystTarget CompoundIrradiation Source (nm)Degradation Efficiency (%)Time (hours)Key Findings
AgTi2,3,7,8-TCDD30297-995Effective decomposition of TCDD. mdpi.com
AgTiY2,3,7,8-TCDD30298-995Showed better performance than AgTi at 60 minutes, reaching 91% removal. mdpi.comresearchgate.net
Ti-Si oxide2,3,7,8-TCDF25498-991.17Faster degradation rate compared to irradiation without a catalyst. nih.gov
Ti-V oxide2,3,7,8-TCDFN/AHigh adsorptionN/AProved to be a powerful material for adsorbing TCDF. nih.gov

Bioremediation

Bioremediation leverages the metabolic capabilities of microorganisms to break down or transform contaminants into less toxic substances. This approach is considered environmentally friendly and cost-effective.

Fungal Bioremediation

White-rot fungi (WRF) are a group of microorganisms that have shown significant potential for the degradation of persistent organic pollutants. researchgate.net These fungi produce extracellular lignin-modifying enzymes (LMEs), such as laccases and manganese peroxidases, which have a non-specific substrate range and can degrade a wide variety of aromatic compounds. researchgate.net

Several studies have demonstrated the ability of specific fungal strains to degrade TCDD. For example, a strain of Rigidoporus sp. (FMD21) isolated from a tropical forest in Vietnam was able to degrade 73% of TCDD in a liquid culture over 28 days. researchgate.net Another study identified two fungal strains, PL1 and 267, that could degrade 22% to 62% of TCDD, with the degradation intermediate identified as 4,5-Dichlorocatechol. researchgate.netscialert.net A strain of Penicillium sp. (QI-1) isolated from activated sludge demonstrated an 87.9% degradation of TCDD within 6 days under optimized conditions. nih.gov

Bacterial Bioremediation

Bacterial communities enriched from contaminated soils have also shown the capacity to degrade TCDD. In one study, bacterial cultures from soil historically contaminated with herbicides and dioxins achieved a 94% degradation of 2,3,7,8-TCDD within 60 days of incubation. nih.gov The presence of other carbon sources was found to influence the degradation efficiency. nih.gov

Interactive Data Table: Bioremediation of 2,3,7,8-TCDD

MicroorganismDegradation Efficiency (%)Incubation Time (days)Key Findings
Rigidoporus sp. FMD217328Produces high levels of laccase and manganese peroxidase. researchgate.net
Fungus PL16230Degraded TCDD in both liquid culture and soil. researchgate.netscialert.net
Penicillium sp. QI-187.96A novel degradation pathway was proposed based on identified metabolites. nih.gov
Bacterial communities from contaminated soil9460Degradation was highest in the presence of DMSO as a carbon source. nih.gov

Future Prospects

The future of remediation for 2,3,7,8-TMDD and related compounds lies in the development of more efficient, sustainable, and cost-effective technologies. Several key areas of research are expected to drive innovation in this field:

Hybrid Technologies: Combining different remediation techniques, such as photocatalysis with bioremediation, could offer synergistic effects and lead to more complete and rapid degradation of contaminants.

Nanotechnology: The use of nanomaterials as catalysts or adsorbents holds great promise. environcj.in Further research into the design of highly efficient and selective nanocatalysts could significantly improve the performance of AOPs.

Genetic Engineering: Genetically engineering microorganisms to enhance their degradative capabilities for specific pollutants is a promising avenue. This could involve modifying existing metabolic pathways or introducing novel genes that code for highly effective degradative enzymes.

In-Situ Remediation: Developing and optimizing in-situ remediation technologies, which treat contaminants directly in the soil or groundwater without excavation, will be crucial for large-scale applications. vertasefli.co.uk This includes techniques like permeable reactive barriers and in-situ chemical oxidation (ISCO). vertasefli.co.ukresearchgate.net

Understanding Degradation Pathways: Further research is needed to fully elucidate the degradation pathways of 2,3,7,8-TMDD and its intermediates. nih.gov A better understanding of these pathways will aid in the development of technologies that ensure complete mineralization and avoid the formation of toxic byproducts.

The continued exploration of these innovative technologies and research directions will be essential for developing effective and environmentally sound strategies for the remediation of sites contaminated with this compound.

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